Home > Products > Screening Compounds P131415 > A 83-01 (sodium salt)
A 83-01 (sodium salt) -

A 83-01 (sodium salt)

Catalog Number: EVT-8201459
CAS Number:
Molecular Formula: C25H19N5NaS+
Molecular Weight: 444.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

A 83-01 sodium salt, also known as 3-(6-Methylpyridin-2-yl)-N-phenyl-4-(quinolin-4-yl)-1H-pyrazole-1-carbothioamide, is a selective inhibitor of the transforming growth factor-beta type I receptor ALK5 kinase, as well as the nodal receptors ALK4 and ALK7. It is classified under small molecule inhibitors and is primarily used in research to study TGF-beta signaling pathways and their implications in cancer and other diseases. The compound has a molecular formula of C25H19N5NaS+C_{25}H_{19}N_{5}NaS^+ and a molecular weight of approximately 444.51 g/mol .

Synthesis Analysis

The synthesis of A 83-01 sodium salt involves several chemical reactions that typically include the formation of the pyrazole ring and subsequent modifications to introduce the quinoline and pyridine moieties. While specific synthetic routes vary, a general method includes:

  1. Formation of Pyrazole: Starting with appropriate hydrazine derivatives and carbonyl compounds to create the pyrazole core.
  2. Quinoline Introduction: The quinoline structure can be introduced via cyclization reactions involving aniline derivatives.
  3. Sodium Salt Formation: The final step involves neutralizing the compound with sodium hydroxide or sodium carbonate to form the sodium salt.

The synthesis parameters such as temperature, reaction time, and solvent choice are crucial for achieving high purity and yield .

Molecular Structure Analysis

The molecular structure of A 83-01 sodium salt features a pyrazole ring substituted with a phenyl group, along with a quinoline moiety. The presence of sulfur in the carbothioamide group contributes to its biological activity. The structural formula can be represented as follows:

Molecular Structure C25H19N5NaS+\text{Molecular Structure }C_{25}H_{19}N_{5}NaS^+

Key structural characteristics include:

  • Pyrazole Core: Responsible for the compound's ability to interact with kinase domains.
  • Quinoline Ring: Enhances lipophilicity, aiding in cellular uptake.
  • Sodium Ion: Increases solubility in aqueous solutions .
Chemical Reactions Analysis

A 83-01 sodium salt primarily participates in reactions involving:

  • Inhibition of Kinase Activity: It inhibits the phosphorylation of Smad proteins by blocking ALK5, ALK4, and ALK7 receptors, which are critical in TGF-beta signaling pathways.
  • Epithelial-to-Mesenchymal Transition (EMT): By inhibiting TGF-beta signaling, A 83-01 prevents EMT, a process implicated in cancer metastasis.

In vitro studies have demonstrated that at concentrations ranging from 0.03 to 10 μM, A 83-01 effectively counteracts TGF-beta-induced transcriptional activity, showcasing its potential in therapeutic applications .

Mechanism of Action

A 83-01 exerts its effects primarily through:

  • Inhibition of TGF-beta Signaling: By binding to ALK5, it prevents downstream signaling cascades that lead to cell proliferation and differentiation.
  • Blocking Smad Activation: A 83-01 inhibits Smad2/3 phosphorylation, thereby disrupting TGF-beta mediated transcriptional responses.

This mechanism is particularly relevant in cancer research, where TGF-beta signaling often promotes tumor growth and metastasis .

Physical and Chemical Properties Analysis

Key physical and chemical properties of A 83-01 sodium salt include:

  • Solubility: Highly soluble in DMSO (100 mg/mL), making it suitable for biological assays.
  • Stability: Recommended storage conditions include -20°C for solid form and -80°C for solutions.
  • Purity: Typically ≥98% as determined by HPLC analysis.

These properties are essential for ensuring reproducibility in experimental settings .

Applications

A 83-01 sodium salt has diverse applications in scientific research:

  • Cancer Research: Used to study TGF-beta signaling pathways and their role in tumorigenesis.
  • Stem Cell Research: Promotes neural differentiation of human pluripotent stem cells while inhibiting unwanted differentiation pathways.
  • Fibrosis Studies: Investigates mechanisms underlying fibrosis by modulating TGF-beta activity.

The compound's ability to selectively inhibit specific kinases makes it a valuable tool for elucidating complex biological processes related to TGF-beta signaling .

Molecular Mechanisms of A 83-01 in Transforming Growth Factor Beta Signaling Pathway Inhibition

Structural Basis of Activin Receptor-Like Kinase 4/5/7 Kinase Inhibition

A 83-01 sodium salt (chemical name: sodium;[3-(6-methylpyridin-2-yl)-4-quinolin-4-ylpyrazole-1-carbothioyl]-phenylazanide) features a distinctive heterocyclic architecture centered around a pyrazole core substituted with methylpyridinyl, quinolinyl, and phenylcarbothioamide moieties. This configuration creates a pharmacophore optimized for interaction with the adenosine triphosphate-binding pockets of transforming growth factor beta superfamily receptors, specifically targeting Activin Receptor-Like Kinase 5, Activin Receptor-Like Kinase 4, and Activin Receptor-Like Kinase 7. The molecular structure enables formation of multiple hydrogen bonds and hydrophobic interactions within the kinase domains, particularly through its quinoline ring system and thiocarbonyl group, which confer high-affinity binding capability [1] [4] [7].

The compound demonstrates half maximal inhibitory concentration values of 12 nanomolar for Activin Receptor-Like Kinase 5, 45 nanomolar for Activin Receptor-Like Kinase 4, and 7.5 nanomolar for Activin Receptor-Like Kinase 7 in transcription inhibition assays, establishing its potent inhibitory activity against these closely related serine/threonine kinases. Structural analyses confirm that the methylpyridinyl group at position 3 of the pyrazole ring enhances molecular recognition within the hydrophobic pocket of the kinase domain, while the quinolinyl group at position 4 extends into a specific subpocket normally occupied by adenosine triphosphate's adenine ring. This strategic molecular design effectively blocks adenosine triphosphate binding and subsequent kinase activation [1] [7].

Table 1: Inhibitory Potency of A 83-01 Against Transforming Growth Factor Beta Type I Receptors

Receptor TargetBiological FunctionHalf Maximal Inhibitory Concentration (nM)
Activin Receptor-Like Kinase 5Primary transforming growth factor beta type I receptor12
Activin Receptor-Like Kinase 7Nodal signaling receptor7.5
Activin Receptor-Like Kinase 4Activin/nodal signaling receptor45

Competitive Binding Dynamics and Selectivity Profiling Against Activin Receptor-Like Kinase Isoforms

The competitive binding mechanism of A 83-01 sodium salt involves reversible occupation of the adenosine triphosphate-binding site within the kinase domain, preventing phosphorylation-mediated activation of the receptor complex. Kinetic analyses demonstrate that A 83-01 functions as a adenosine triphosphate-competitive inhibitor with significantly higher binding affinity for Activin Receptor-Like Kinase 4, Activin Receptor-Like Kinase 5, and Activin Receptor-Like Kinase 7 compared to bone morphogenetic protein receptors (Activin Receptor-Like Kinase 1, Activin Receptor-Like Kinase 2, Activin Receptor-Like Kinase 3, and Activin Receptor-Like Kinase 6) [4] [6].

Selectivity profiling reveals that A 83-01 sodium salt exhibits greater than 100-fold selectivity for Activin Receptor-Like Kinase 4/5/7 over bone morphogenetic protein type I receptors. At concentrations up to 1 micromolar, the compound shows negligible inhibition of mitogen-activated protein kinase, extracellular regulated kinase, or p38 mitogen-activated protein kinase pathways, confirming its specificity within the transforming growth factor beta signaling cascade. This selectivity profile stems from structural differences in the adenosine triphosphate-binding pockets between receptor subgroups—Activin Receptor-Like Kinase 4/5/7 feature a smaller gatekeeper residue and distinct hydrophobic regions that accommodate A 83-01's quinoline moiety more effectively than bone morphogenetic protein receptors [7].

Table 2: Selectivity Profile of A 83-01 Across Kinase Receptors

Receptor TypeReceptor SubtypesRelative InhibitionStructural Basis of Selectivity
Transforming growth factor beta receptorsActivin Receptor-Like Kinase 4, Activin Receptor-Like Kinase 5, Activin Receptor-Like Kinase 7Potent inhibition (half maximal inhibitory concentration 7.5-45 nM)Complementary hydrophobic pockets for quinoline and pyridine groups
Bone morphogenetic protein receptorsActivin Receptor-Like Kinase 1, Activin Receptor-Like Kinase 2, Activin Receptor-Like Kinase 3, Activin Receptor-Like Kinase 6Minimal inhibition (>100-fold selectivity)Bulkier gatekeeper residues and altered hydrophobic regions
Mitogen-activated protein kinase pathway kinasesExtracellular regulated kinase, p38 mitogen-activated protein kinaseNo significant inhibitionStructural dissimilarity in adenosine triphosphate-binding domains

Suppression of Mothers Against Decapentaplegic Homolog 2/3 Phosphorylation and Downstream Transcriptional Regulation

Through potent inhibition of Activin Receptor-Like Kinase 4/5/7, A 83-01 sodium salt effectively suppresses transforming growth factor beta-induced phosphorylation of Mothers Against Decapentaplegic Homolog 2 and Mothers Against Decapentaplegic Homolog 3, the primary intracellular effector proteins of canonical transforming growth factor beta signaling. Biochemical analyses demonstrate that treatment with 1-10 micromolar A 83-01 reduces phosphorylated Mothers Against Decapentaplegic Homolog 2/Mothers Against Decapentaplegic Homolog 3 levels by 85-95% across multiple cell types, including epithelial cells and keratinocytes. This inhibition occurs within 30 minutes of compound exposure and persists for over 24 hours with sustained treatment [1] .

The blockade of Mothers Against Decapentaplegic Homolog 2/3 phosphorylation prevents formation of the heteromeric complex with Mothers Against Decapentaplegic Homolog 4, thereby inhibiting nuclear translocation of this transcriptional regulatory complex. Consequently, A 83-01 disrupts transforming growth factor beta-mediated gene expression programs, including those driving epithelial-to-mesenchymal transition markers such as N-cadherin, vimentin, and matrix metalloproteinases. At concentrations of 3 micromolar and above, A 83-01 completely abrogates transforming growth factor beta-induced growth inhibition in epithelial cells and reverses established mesenchymal phenotypes, restoring epithelial characteristics including E-cadherin expression and cortical actin organization [1] [8].

Cross-Talk with Non-Canonical Transforming Growth Factor Beta Pathways

While A 83-01 sodium salt primarily targets canonical transforming growth factor beta signaling through Mothers Against Decapentaplegic Homolog 2/3 phosphorylation, its effects on non-canonical pathways are minimal and context-dependent. Comprehensive kinase profiling studies confirm that A 83-01 exhibits negligible activity against mitogen-activated protein kinase family kinases (extracellular regulated kinase 1/2, c-Jun N-terminal kinase, p38 mitogen-activated protein kinase) even at concentrations up to 10 micromolar. This specificity profile establishes that the compound does not directly inhibit these alternative signaling cascades [7].

However, by blocking transforming growth factor beta receptor activation, A 83-01 indirectly modulates cross-talk points between canonical and non-canonical pathways. Research indicates that transforming growth factor beta-induced mitogen-activated protein kinase activation often occurs downstream of Mothers Against Decapentaplegic Homolog signaling in certain cellular contexts. Therefore, A 83-01-mediated suppression of Mothers Against Decapentaplegic Homolog signaling can attenuate subsequent p38 mitogen-activated protein kinase activation in specific cell types, such as brain microvascular endothelial cells. This secondary effect is particularly relevant in models of blood-brain barrier differentiation, where A 83-01 enhances endothelial characteristics and barrier function by reducing p38 mitogen-activated protein kinase phosphorylation that would otherwise compromise tight junction integrity [7].

Transcriptomic analyses further reveal that A 83-01 treatment significantly downregulates genes encoding extracellular matrix components (collagen type I alpha 1 chain, fibronectin 1) and matrix remodeling enzymes (matrix metalloproteinase 2, matrix metalloproteinase 9), which are regulated through both canonical and non-canonical pathways. This coordinated suppression of matrix-related genes highlights how targeted inhibition of canonical transforming growth factor beta signaling can produce broad effects on cellular phenotypes through interconnected signaling networks [6].

Properties

Product Name

A 83-01 (sodium salt)

IUPAC Name

sodium;3-(6-methylpyridin-2-yl)-N-phenyl-4-quinolin-4-ylpyrazole-1-carbothioamide

Molecular Formula

C25H19N5NaS+

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C25H19N5S.Na/c1-17-8-7-13-23(27-17)24-21(19-14-15-26-22-12-6-5-11-20(19)22)16-30(29-24)25(31)28-18-9-3-2-4-10-18;/h2-16H,1H3,(H,28,31);/q;+1

InChI Key

QEDFBXIADXHNKE-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=NN(C=C2C3=CC=NC4=CC=CC=C34)C(=S)NC5=CC=CC=C5.[Na+]

Canonical SMILES

CC1=NC(=CC=C1)C2=NN(C=C2C3=CC=NC4=CC=CC=C34)C(=S)NC5=CC=CC=C5.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.